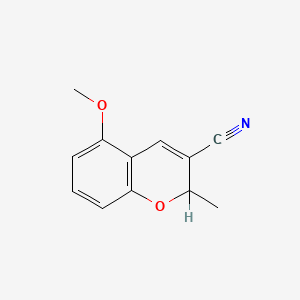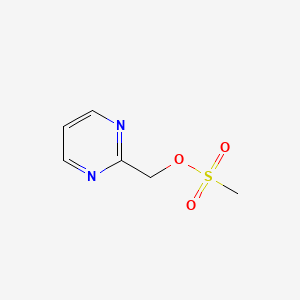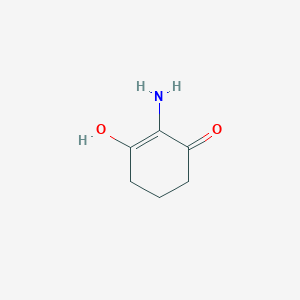
Plumbane, butyltrimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of plumbane, butyltrimethyl- typically involves the reaction of lead(II) acetate with butylmagnesium bromide and trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Plumbane, butyltrimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: It can be reduced to form lead metal and other reduced lead species.
Substitution: Plumbane, butyltrimethyl- can undergo substitution reactions where the butyl or trimethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Plumbane, butyltrimethyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of plumbane, butyltrimethyl- involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Plumbane, butyltrimethyl- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar structural features, plumbane, butyltrimethyl- is unique in its specific combination of butyl and trimethyl groups. This gives it distinct chemical properties and reactivity compared to its analogs.
Similar compounds include:
- Tetraethyllead (C₈H₂₀Pb)
- Tetramethyllead (C₄H₁₂Pb)
- Trimethyllead chloride (C₃H₉PbCl)
These compounds have been studied for their various applications and potential impacts on health and the environment.
特性
CAS番号 |
54964-75-9 |
|---|---|
分子式 |
C7H18Pb |
分子量 |
309 g/mol |
IUPAC名 |
butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
InChIキー |
KQRJXUNXWLDSCN-UHFFFAOYSA-N |
正規SMILES |
CCCC[Pb](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



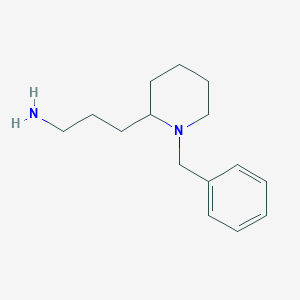
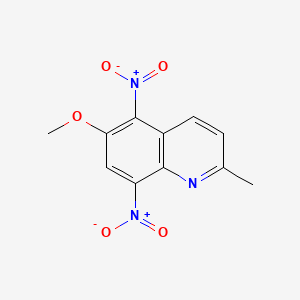

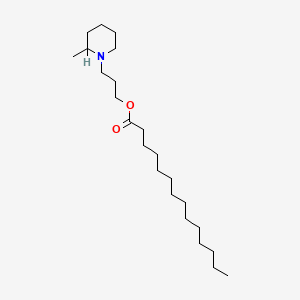
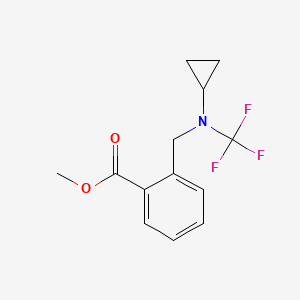
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)


